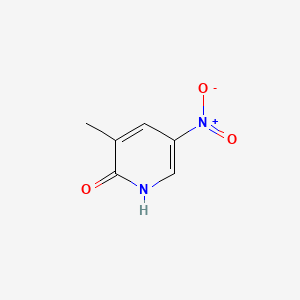

2-Hydroxy-3-methyl-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63888. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTYZBDNBMVYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176314 | |

| Record name | 3-Methyl-5-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-34-8 | |

| Record name | 3-Methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21901-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-nitro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21901-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-5-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-nitro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-5-nitro-2-pyridone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PLY98DCN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine from 2-amino-3-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for producing 2-hydroxy-3-methyl-5-nitropyridine from the starting material 2-amino-3-methylpyridine. The synthesis is a two-step process involving an initial nitration followed by a diazotization and subsequent hydrolysis. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathways and workflows using Graphviz diagrams.

Synthetic Strategy Overview

The conversion of 2-amino-3-methylpyridine to this compound is not typically achieved in a single step. The most viable and well-documented approach involves a two-stage synthesis:

-

Step 1: Nitration. The starting material, 2-amino-3-methylpyridine, undergoes electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the 5-position of the pyridine ring, yielding 2-amino-3-methyl-5-nitropyridine.

-

Step 2: Diazotization and Hydrolysis. The amino group of the intermediate is converted into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group, affording the final product, this compound.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2-amino-3-methyl-5-nitropyridine

This procedure outlines the nitration of 2-amino-3-methylpyridine.

Experimental Protocol:

-

In a reaction vessel, dissolve 2-amino-3-methylpyridine in concentrated sulfuric acid.

-

Cool the mixture to 0°C in an ice bath.

-

Separately, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0°C.

-

Slowly add the nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine, ensuring the temperature is maintained below 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a range of 35-50°C for a specified duration to ensure complete reaction.

-

Cool the reaction mixture to room temperature and carefully pour it onto ice.

-

Neutralize the solution with a base, such as concentrated ammonia, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it sequentially with water and a suitable solvent (e.g., 50% aqueous DMFA) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent like DMFA to yield pure 2-amino-3-methyl-5-nitropyridine.

Quantitative Data for Nitration:

| Parameter | Value | Reference |

| Starting Material | 2-amino-3-methylpyridine (3-methylpyridin-2-amine) | [1] |

| Molar Mass of Starting Material | 108.14 g/mol | |

| Reagents | Fuming Nitric Acid (d=1.5), Concentrated Sulfuric Acid | [1] |

| Reaction Temperature | 0°C (addition), 35-50°C (reaction) | [1] |

| Reaction Time | 30 minutes at 50°C | [1] |

| Product | 2-amino-3-methyl-5-nitropyridine | [1] |

| Molar Mass of Product | 153.14 g/mol | |

| Yield | 35% | [1] |

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-amino-3-methyl-5-nitropyridine to the final product via diazotization and hydrolysis. The following procedure is adapted from the synthesis of the closely related compound, 2-hydroxy-5-nitropyridine, from 2-amino-5-nitropyridine[2][3].

Experimental Protocol:

-

Dissolve the 2-amino-3-methyl-5-nitropyridine intermediate in a dilute mineral acid, such as hydrochloric or sulfuric acid.

-

Cool the solution to a temperature between 0°C and 10°C in an ice bath.

-

Prepare an aqueous solution of sodium nitrite (NaNO₂).

-

Slowly add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine derivative, maintaining the low temperature. This will form the unstable diazonium salt in situ.

-

After the addition of sodium nitrite is complete, the reaction mixture is typically stirred at a low temperature for a short period to ensure complete diazotization.

-

The diazonium salt is then hydrolyzed. This can be achieved by allowing the reaction mixture to warm to room temperature or by gentle heating, which facilitates the replacement of the diazonium group with a hydroxyl group. In some procedures, the reaction mixture is poured into boiling water.

-

The product, this compound, will precipitate from the solution upon cooling or neutralization.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.

Quantitative Data for Diazotization and Hydrolysis (Adapted):

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-nitropyridine | [2] |

| Molar Mass of Starting Material | 139.11 g/mol | |

| Reagents | Sodium Nitrite (NaNO₂), 15% Hydrochloric Acid | [2] |

| Molar Ratio (Substrate:NaNO₂) | 1 : 1.5-1.7 (approx.) | [3] |

| Reaction Temperature | < 0°C to 8°C | [2] |

| Reaction Time | 30-50 minutes | [2] |

| Product | 2-hydroxy-5-nitropyridine | [2] |

| Molar Mass of Product | 140.10 g/mol | |

| Yield | 87.32 - 87.61% | [2] |

Reaction Mechanisms and Workflows

Nitration of 2-amino-3-methylpyridine

The nitration of 2-amino-3-methylpyridine is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The amino group is a strong activating group and directs the substitution to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored for substitution.

Caption: Mechanism of nitration.

Diazotization and Hydrolysis of 2-amino-3-methyl-5-nitropyridine

The diazotization process involves the reaction of the primary amino group with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by the hydrolysis of the diazonium salt, where the diazonium group, an excellent leaving group (N₂), is replaced by a hydroxyl group from water.

Caption: Diazotization and hydrolysis workflow.

Conclusion

The synthesis of this compound from 2-amino-3-methylpyridine is a robust two-step process that is well-established in organic chemistry. By carefully controlling the reaction conditions, particularly temperature, during both the nitration and diazotization steps, high yields of the desired products can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully perform this synthesis in a laboratory setting. Further optimization of reaction parameters may be possible to improve yields and reduce reaction times.

References

An In-depth Technical Guide to 2-Hydroxy-3-methyl-5-nitropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Hydroxy-3-methyl-5-nitropyridine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Properties and Structure

This compound is a substituted pyridine derivative. Its chemical structure and key properties are summarized below. The presence of a hydroxyl group, a methyl group, and a nitro group on the pyridine ring imparts specific chemical characteristics to the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.

Structural Identifiers

The structural representation of this compound can be described by various chemical identifiers.

| Identifier | Value |

| CAS Number | 21901-34-8 |

| SMILES String | Cc1cc(cnc1O)--INVALID-LINK--=O |

| InChI | 1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) |

| InChI Key | FPTYZBDNBMVYCL-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 228-232 °C | |

| Boiling Point (calculated) | 353.3 °C at 760 mmHg | [1] |

| Solubility in Water | >23.1 µg/mL at pH 7.4 | [2] |

| General Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [3] |

| pKa (predicted for 2-hydroxy-3-nitropyridine) | 8.37 ± 0.10 | [4] |

Spectral Data

Spectral data is essential for the structural elucidation and characterization of this compound. A detailed analysis of its FTIR and Laser Raman spectra has been conducted, with assignments made on the basis of Cₛ point group symmetry.[5]

| Spectral Data Type | Key Features and Assignments |

| FTIR Spectroscopy | The vibrational spectra have been analyzed to assign bands to specific vibrational modes of the molecule.[5][6] |

| Raman Spectroscopy | Complements the FTIR data, providing further insight into the molecular structure and vibrational modes.[5][6] |

| ¹H NMR Spectroscopy | The structure of the compound has been confirmed by ¹H NMR.[7] |

| ¹³C NMR Spectroscopy | ¹³C NMR data further supports the structural confirmation of the molecule.[7] |

| UV-Vis Spectroscopy | The electronic absorption properties can be characterized by UV-Vis spectroscopy. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-amino-3-methylpyridine.[7] The following is a detailed experimental protocol based on established methods.

Materials:

-

2-Amino-3-methylpyridine

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid (70%)

-

Ice

-

Cold Water

-

Cold Ethanol

-

Cold Ether

Equipment:

-

3-necked 2-L round-bottomed flask

-

Mechanical stirrer

-

Dosing funnel

-

Thermometer

-

Ice-water bath

-

Heating mantle

-

Brinell's funnel

-

Vacuum drying apparatus

Procedure:

-

In a 3-necked, 2-L round-bottomed flask equipped with a mechanical stirrer, dosing funnel, and thermometer, place the flask in an ice-water bath.

-

Melt 50.0 g (0.463 mol) of 2-amino-3-methylpyridine in a warm water bath.

-

Slowly add the melted 2-amino-3-methylpyridine to 100 mL of concentrated sulfuric acid in the reaction flask. A milky white suspension will form.

-

Prepare a nitrating mixture by combining 35 mL of concentrated sulfuric acid and 35 mL of 70% nitric acid, and cool it in an ice water bath.

-

Transfer the cooled nitrating mixture to the dosing funnel and add it dropwise to the reaction flask, maintaining the internal temperature between 50-60°C.

-

After the addition is complete, remove the ice-water bath and replace it with a heating mantle. Heat the reaction mixture to 115-118°C and maintain this temperature for 1.75-2 hours.

-

Cool the reaction mixture to room temperature and then further cool to 0°C by adding ice directly to the flask.

-

Collect the resulting solid precipitate on a Brinell's funnel.

-

Wash the solid sequentially with cold water, a minimal amount of cold ethanol, and cold ether.

-

Dry the product under vacuum to yield this compound as a light yellow solid.

The structure of the synthesized product can be confirmed by ¹H NMR, ¹³C NMR, and elemental analysis.[7]

Biological Activity and Signaling Pathways

Nitropyridine derivatives are recognized as important precursors in the synthesis of a wide range of biologically active molecules, exhibiting activities such as antitumor, antiviral, and anti-neurodegenerative properties.

One of the significant biological targets of nitropyridine-containing compounds is the Janus kinase (JAK) family of enzymes, particularly JAK2. JAKs are non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways that are vital for immunity, cell division, and hematopoiesis.[8][9] Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.

Inhibition of the JAK2-STAT Signaling Pathway

This compound and its derivatives can act as inhibitors of the JAK2-STAT signaling pathway. This pathway is a primary route for signal transduction from cytokine receptors to the nucleus, leading to the transcription of target genes involved in cell proliferation and differentiation.

The diagram below illustrates the mechanism of the JAK2-STAT signaling pathway and the point of inhibition by a nitropyridine-based inhibitor.

Workflow of JAK2-STAT Signaling and Inhibition:

The diagram below outlines the experimental workflow for assessing the inhibitory activity of a compound like this compound on the JAK2-STAT pathway.

Conclusion

This compound is a versatile chemical compound with well-defined structural and physicochemical properties. Its role as a key intermediate in the synthesis of bioactive molecules, particularly as a potential inhibitor of the JAK2-STAT signaling pathway, makes it a compound of significant interest for researchers in drug discovery and development. The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for further investigation and application of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 21901-34-8 [chemicalbook.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Janus kinase 2 activation mechanisms revealed by analysis of suppressing mutations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Methyl-5-nitro-2(1H)-pyridinone (CAS Number 21901-34-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 3-Methyl-5-nitro-2(1H)-pyridinone. Direct experimental characterization data for this specific compound is limited in publicly accessible literature. Therefore, information from structurally related compounds is included to provide insights into its expected properties and potential biological activities.

Introduction

3-Methyl-5-nitro-2(1H)-pyridinone is a heterocyclic organic compound with the CAS number 21901-34-8.[1] Its structure, featuring a pyridinone ring substituted with a methyl and a nitro group, makes it a subject of interest in medicinal and agricultural chemistry. The presence of the electron-withdrawing nitro group and the pyridinone core suggests potential for diverse biological activities, including antimicrobial and anti-inflammatory properties. This guide aims to consolidate the available characterization data and provide a framework for its further investigation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Pale yellow to light brown solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar solvents | [1] |

| SMILES | CC1=CC(=O)N=C(C1)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) | [1] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for 3-Methyl-5-nitro-2(1H)-pyridinone is not available in the reviewed literature. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the two aromatic protons on the pyridinone ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the pyridone tautomerism.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the nitro group are expected to appear at lower fields.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

N-H stretching: around 3200-3400 cm⁻¹

-

C=O stretching: around 1650-1680 cm⁻¹

-

N-O stretching (nitro group): asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹

-

C-H stretching (aromatic and methyl): around 2900-3100 cm⁻¹

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 154.12 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the pyridinone ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-Methyl-5-nitro-2(1H)-pyridinone was not found in the searched literature. However, a general approach can be inferred from the synthesis of related nitropyridine derivatives. A plausible synthetic route would involve the nitration of 3-methyl-2(1H)-pyridinone.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of 3-Methyl-5-nitro-2(1H)-pyridinone.

Potential Biological Activity

While no specific biological activity studies for 3-Methyl-5-nitro-2(1H)-pyridinone have been reported, the pyridinone and nitropyridine moieties are present in many biologically active compounds.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities.[2] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other macromolecules. Several studies on nitropyridine derivatives have demonstrated their potential as antibacterial and antifungal agents.[3][4]

Proposed Mechanism of Antimicrobial Action:

Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.

Anti-inflammatory Activity

Pyridinone derivatives have been investigated for their anti-inflammatory properties.[5][6][7][8] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The specific anti-inflammatory potential and mechanism of 3-Methyl-5-nitro-2(1H)-pyridinone would require dedicated experimental evaluation.

General Anti-inflammatory Signaling Pathway Inhibition:

Caption: General pathway showing potential inhibition of COX enzymes by pyridinone derivatives.

Toxicology and Safety

Specific toxicological data, such as the LD50, for 3-Methyl-5-nitro-2(1H)-pyridinone is not available. However, safety data sheets for structurally similar compounds indicate that it should be handled with care. Potential hazards may include skin and eye irritation. As with all chemicals, appropriate personal protective equipment should be used when handling this compound.

Conclusion

3-Methyl-5-nitro-2(1H)-pyridinone is a compound with potential for further investigation in the fields of medicinal and agricultural chemistry. While detailed experimental characterization is currently lacking in the public domain, its structural features suggest plausible antimicrobial and anti-inflammatory activities. This guide provides a summary of the available information and a foundation for future research, which should focus on its synthesis, comprehensive spectroscopic characterization, and thorough evaluation of its biological and toxicological profiles.

References

- 1. CAS 21901-34-8: 3-Methyl-5-nitro-2(1H)-pyridinone [cymitquimica.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-3-methyl-5-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-3-methyl-5-nitropyridine (CAS No: 21901-34-8), a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed, generalized experimental protocol for its precise determination.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from chemical synthesis to pharmaceutical formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, understanding its solubility profile in different organic solvents is crucial for process optimization, reaction condition selection, and purification strategies.

Qualitative Solubility Profile of this compound

Based on available chemical data, this compound, a pale yellow to light brown crystalline solid, exhibits limited solubility in water.[1] However, it is more readily soluble in common organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent Class | Solvent | Reported Solubility of this compound | Reported Solubility of Structurally Similar Nitropyridine Derivatives |

| Protic Solvents | Ethanol | Soluble[1] | Soluble[2] |

| Methanol | No specific data found | Soluble | |

| Aprotic Polar Solvents | Acetone | Soluble[1] | No specific data found |

| Dimethylformamide (DMF) | Soluble[1][3] | Soluble in DMSO[4][5][6] | |

| Dimethyl Sulfoxide (DMSO) | No specific data found, but related compounds are soluble[4][5][6] | Soluble[4][5][6] | |

| Aprotic Nonpolar Solvents | Benzene | Insoluble[2] | Insoluble[2] |

| Ether | Insoluble[2] | No specific data found |

Note: "Soluble" indicates that the compound dissolves to a significant extent, but quantitative data is not specified in the cited sources. The solubility of related nitropyridine derivatives is included for comparative purposes.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in various organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Workflow Diagram

Caption: Figure 1: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

3.3. Step-by-Step Procedure

-

Preparation of Standard Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC or UV-Vis) and construct a standard curve by plotting the analytical response (e.g., peak area or absorbance) against concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Prepare triplicate samples for each solvent and temperature to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the aliquot using a syringe filter compatible with the organic solvent.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the standard curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using the same analytical method used for the standard curve.

-

Determine the concentration of this compound in the diluted samples by interpolating from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C_diluted × DF Where:

-

C_diluted is the concentration of the diluted sample determined from the standard curve.

-

DF is the dilution factor.

-

-

3.4. Data Presentation

The determined solubility data should be presented in a clear and organized table.

Table 2: Example of Quantitative Solubility Data Presentation for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Ethanol | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| Dimethylformamide | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents ("like dissolves like"). The presence of a hydroxyl group and a nitro group makes this compound a polar molecule, explaining its solubility in polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent.

-

pH: In aqueous solutions or protic solvents, the pH can significantly affect the solubility of compounds with ionizable groups. The hydroxyl group on the pyridine ring can be deprotonated, which would alter its solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 3. 2-Hydroxy-5-methyl-3-nitropyridine | 7464-14-4 [amp.chemicalbook.com]

- 4. Buy 5-Methyl-4-nitropyridin-2-amine (EVT-1679827) | 895520-03-3 [evitachem.com]

- 5. 2-Amino-5-nitro-4-picoline CAS#: 21901-40-6 [m.chemicalbook.com]

- 6. fishersci.co.uk [fishersci.co.uk]

Spectroscopic and Structural Elucidation of 2-Hydroxy-3-methyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 2-Hydroxy-3-methyl-5-nitropyridine (CAS Number: 21901-34-8). Due to the limited availability of public domain spectroscopic data for this specific compound, this document also includes data for the closely related isomer, 2-Hydroxy-5-methyl-3-nitropyridine, for comparative purposes. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds.

Physicochemical Properties of this compound

While detailed spectroscopic data is scarce, some fundamental physicochemical properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| CAS Number | 21901-34-8 | [1][2] |

| Appearance | Solid | - |

| Melting Point | 228-232 °C | - |

| Synonyms | 3-Methyl-5-nitro-2-pyridinol | - |

Spectroscopic Data

Spectroscopic Data of 2-Hydroxy-5-methyl-3-nitropyridine (Isomer for Comparison)

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared Spectroscopy) | Data not available in search results. |

| MS (Mass Spectrometry) | Data not available in search results. |

Note: The absence of specific peak data for the isomer in the provided search results prevents the creation of a detailed table.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH).

-

Ensure the sample is fully dissolved to achieve a homogeneous solution. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

¹³C NMR Acquisition:

-

Following ¹H NMR, acquire a one-dimensional carbon spectrum.

-

Use a standard pulse program with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more), owing to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, KBr pellet press).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition and Processing:

-

Set the spectral range typically from 4000 to 400 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, N-H, C=O, NO₂, aromatic C-H, and C=C stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and intense signal of the molecular ion.

-

Acquire the mass spectrum in the positive or negative ion mode, or both. For this compound, both [M+H]⁺ and [M-H]⁻ ions may be observable.

-

Scan over an appropriate mass-to-charge (m/z) range to detect the molecular ion and any potential fragments.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the searched scientific literature regarding the involvement of this compound in specific biological signaling pathways. Further research would be required to investigate its potential biological activities and interactions. The primary logical relationship at this stage is the correlation of its spectroscopic data to confirm its chemical structure, as outlined in the workflow above.

References

Tautomerism of 2-Hydroxy-3-methyl-5-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-hydroxy-3-methyl-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available experimental and computational data to elucidate the structural, spectroscopic, and environmental factors governing the interconversion between its tautomeric forms: the hydroxy form (this compound) and the keto form (3-methyl-5-nitro-2-pyridone).

Introduction to Tautomerism in 2-Hydroxypyridines

Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a fundamental concept in organic chemistry. The 2-hydroxypyridine/2-pyridone system is a classic example of this phenomenon, existing as an equilibrium mixture of the aromatic hydroxy tautomer and the non-aromatic pyridone tautomer. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment. Understanding these influences is critical for predicting molecular properties, reactivity, and biological activity.

For this compound, the presence of an electron-donating methyl group at the 3-position and a strong electron-withdrawing nitro group at the 5-position introduces competing electronic effects that modulate the tautomeric preference.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the interconversion between the hydroxy form and the pyridone form.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.

Influence of Substituents and Solvents

The tautomeric equilibrium (KT = [pyridone]/[hydroxy]) is significantly influenced by both the substituents on the pyridine ring and the polarity of the solvent.

-

Substituent Effects: The electron-withdrawing nitro group at the 5-position is expected to increase the acidity of the N-H proton in the pyridone form and stabilize its charge-separated resonance structures, thereby favoring the pyridone tautomer. Conversely, the electron-donating methyl group at the 3-position may slightly favor the hydroxy form. Computational studies on substituted 2-pyridones have shown that the position of the substituent is crucial in determining its overall effect on tautomeric stability.

-

Solvent Effects: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar pyridone tautomer, shifting the equilibrium to the right.[1] Non-polar, aprotic solvents favor the less polar hydroxy form.[1] This is due to the larger dipole moment of the 2-pyridone form compared to the 2-hydroxypyridine form.[1]

Table 1: Tautomeric Equilibrium Constant (KT) of 2-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([pyridone]/[hydroxy]) | Reference |

| Gas Phase | 1.0 | ~0.3 | [2] |

| Cyclohexane | 2.02 | 1.7 | [1] |

| Chloroform | 4.81 | 6.0 | [1] |

| Acetonitrile | 37.5 | - | [2] |

| Water | 80.1 | ~900 | [2] |

Note: Data presented for the parent 2-hydroxypyridine molecule.

A computational study on 2-hydroxy-5-nitropyridine (without the 3-methyl group) indicated that the keto tautomer is favored by approximately 0.86–1.35 kcal/mol in the gas phase.[3]

Experimental and Computational Analysis

The tautomerism of this compound can be investigated through a combination of spectroscopic and computational methods.

Spectroscopic Characterization

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for studying tautomeric equilibria. In many cases, if the rate of interconversion is slow on the NMR timescale, distinct signals for each tautomer can be observed.[4] However, for some substituted 2-hydroxypyridines, NMR data may not allow for clear discrimination between the two forms.[5] In such instances, comparison with the spectra of N-methyl and O-methyl "fixed" derivatives can aid in signal assignment. Computational prediction of chemical shifts can also be a valuable tool for assigning spectra to the correct tautomer.[3] For the analogous 2-hydroxy-5-nitropyridine, calculated chemical shifts for the keto tautomer showed better agreement with experimental data in DMSO-d6.[3]

4.1.2. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information for identifying the dominant tautomer. The IR and Raman spectra of the hydroxy and pyridone forms exhibit characteristic differences:

-

Hydroxy form: Characterized by an O-H stretching vibration (typically broad, ~3400 cm-1) and the absence of a strong C=O stretch.

-

Pyridone form: Shows a strong C=O stretching vibration (typically in the range of 1650-1690 cm-1) and an N-H stretching vibration (~3400 cm-1).

Experimental FTIR and Raman spectra of this compound have been reported and analyzed with the aid of computational methods.[6][7] These studies support the predominance of the pyridone tautomer in the solid state.

4.1.3. UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for the quantitative determination of the amounts of each tautomer in solution.[5] The aromatic hydroxy form and the non-aromatic pyridone form have distinct absorption maxima. By comparing the spectrum of the compound of interest with those of its N-methyl and O-methyl fixed derivatives, the equilibrium constant can be determined in various solvents.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence for the dominant tautomeric form in the solid state. For the analogous 2-hydroxy-5-nitropyridine, an X-ray diffraction study confirmed that it exists in the oxo (pyridone) form in the crystal.[5]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in studying tautomerism. These methods can be used to:

-

Calculate the relative energies of the tautomers in the gas phase and in solution (using solvent models).

-

Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

-

Investigate the transition state and energy barrier for the tautomeric interconversion.

Computational studies on substituted 2-hydroxypyridines have provided valuable insights into the factors governing their tautomeric equilibria.[2][8]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of 2-hydroxy-5-methylpyridine.[9]

Caption: Synthetic pathway for this compound.

Protocol:

-

Dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature at 130°C.

-

Pour the reaction mixture onto ice and adjust the pH to 3-4 with aqueous ammonia.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the product from hot water.[10]

Determination of Tautomeric Equilibrium by NMR

Caption: Workflow for determining tautomeric equilibrium by NMR.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

-

Data Acquisition: Record high-resolution 1H and 13C NMR spectra for each solution at a constant temperature.

-

Signal Assignment: Identify and assign the resonances corresponding to the hydroxy and pyridone tautomers. This may require comparison with the spectra of fixed derivatives or with computationally predicted chemical shifts.

-

Integration: For each tautomer, integrate the area of one or more well-resolved, non-overlapping signals.

-

Calculation of KT: The tautomeric equilibrium constant (KT) is calculated as the ratio of the integrated signal intensities of the pyridone and hydroxy forms.

Conclusion

The tautomerism of this compound is governed by a delicate interplay of substituent electronic effects and solvent interactions. The available experimental and computational evidence for this compound and its close analogues suggests that the pyridone tautomer (3-methyl-5-nitro-2-pyridone) is the more stable form, particularly in the solid state and in polar solvents. A thorough understanding of this tautomeric equilibrium is essential for researchers in drug discovery and materials science, as the predominant tautomer will dictate the molecule's physicochemical properties, reactivity, and biological interactions. Further quantitative studies on this compound in a range of solvents would be beneficial for a more complete understanding of its tautomeric behavior.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-nitro-2-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methyl-5-nitro-2-pyridinol (CAS No: 21901-34-8), a heterocyclic compound of interest in medicinal and organic chemistry. This document details its physicochemical characteristics, the experimental protocols for its synthesis and characterization, and a visual representation of its synthetic workflow.

Core Physical and Chemical Properties

3-Methyl-5-nitro-2-pyridinol, also known as 2-Hydroxy-3-methyl-5-nitropyridine, is a substituted pyridine derivative. Its physical and chemical data are summarized below, providing a foundational understanding for its application in research and development.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Melting Point | 228-234 °C |

| Boiling Point | 277.46 °C (Rough Estimate) |

| Appearance | Light yellow to brown to dark green powder/crystal |

| Solubility | Soluble in Dimethylformamide (DMF) |

| pKa (Predicted) | 8.65 ± 0.10 |

| Storage Temperature | 2-8 °C |

Experimental Protocols

The synthesis and characterization of 3-Methyl-5-nitro-2-pyridinol involve standard organic chemistry techniques. The following sections provide a detailed methodology based on cited experimental procedures.

The synthesis of 3-Methyl-5-nitro-2-pyridinol is typically achieved through the nitration of 2-amino-3-methylpyridine.

Materials and Equipment:

-

2-Amino-3-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

70% Nitric Acid (HNO₃)

-

3-necked round-bottomed flask

-

Mechanical stirrer

-

Dosing funnel

-

Thermometer

-

Ice-water bath

-

Brinell's funnel

-

Vacuum drying apparatus

Procedure:

-

A 3-necked round-bottomed flask is equipped with a mechanical stirrer, a dosing funnel, and a thermometer and is placed in an ice-water bath.

-

Concentrated sulfuric acid (150 mL) is added to the flask.

-

2-Amino-3-methylpyridine (50.0 g, 0.463 mol) is preheated in a warm water bath until it melts. The molten starting material is then slowly added to the reaction flask. The temperature should be monitored as it may rise to around 45°C.

-

A pre-cooled mixture of concentrated sulfuric acid (35 mL) and 70% nitric acid (35 mL) is prepared in an ice water bath and transferred to the dosing funnel.

-

This nitrating mixture is added dropwise to the reaction flask while maintaining the internal temperature between 50-60°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature.

-

Water (500 mL) is added in batches. An initial slow, dropwise addition of approximately 150 mL of water will cause the internal temperature to rise to 50-60°C. Brown gas evolution may be observed.

-

Once the gas evolution ceases and the temperature stabilizes, the remaining water is added more quickly. The solution should change from a dark grayish-brown to a clear orange solution.

-

The reaction mixture is then cooled in an ice-water bath to 0°C to induce precipitation of the product.

-

The solid product is collected by filtration using a Brinell's funnel.

-

The collected solid is washed sequentially with cold water, a minimal amount of cold ethanol, and cold ether.

-

The final product is dried under vacuum to yield 3-methyl-5-nitropyridin-2-ol as a light yellow solid.

The structural confirmation of the synthesized 3-Methyl-5-nitro-2-pyridinol is performed using standard spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the positions of the methyl and nitro groups on the pyridinol ring.

-

Mass Spectrometry (MS): Low-resolution mass spectrometry with electrospray ionization (LRMS-ESI) is utilized to determine the molecular weight of the compound and confirm its identity.

-

Elemental Analysis: This technique is employed to determine the elemental composition (Carbon, Hydrogen, Nitrogen) of the synthesized compound, ensuring its purity and confirming its empirical formula.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-Methyl-5-nitro-2-pyridinol.

Biological Context and Potential Applications

Nitropyridine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The nitro group, being a strong electron-withdrawing group, can influence the molecule's electronic properties and its interactions with biological targets.[2][3] Compounds containing the nitro moiety have been investigated for various therapeutic applications, including as antibacterial, antineoplastic, and antiparasitic agents.[2][4] While the specific biological pathways for 3-Methyl-5-nitro-2-pyridinol are not extensively detailed in the public literature, its structural motifs suggest potential for further investigation in drug discovery programs. Pyridine-based structures are considered privileged motifs in drug design.[1]

References

Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Hydroxy-3-methyl-5-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document outlines a robust and well-characterized synthetic protocol, including quantitative data, detailed experimental procedures, and a visual representation of the reaction pathway.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the nitration of 2-Amino-3-methylpyridine, followed by hydrolysis of the amino group to a hydroxyl group under the reaction conditions. This one-pot reaction is efficient and yields the desired product in high purity.

Reaction Scheme

Caption: Synthesis of this compound from 2-Amino-3-methylpyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-methylpyridine | |

| Product | This compound | |

| CAS Number | 21901-34-8 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Yield | 75% | |

| Melting Point | 228-229 °C | |

| Appearance | Light yellow solid |

Experimental Protocol

The following protocol provides a detailed step-by-step procedure for the synthesis of this compound.[2]

Materials and Equipment

-

2-Amino-3-methylpyridine (50.0 g, 0.463 mol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

70% Nitric Acid (HNO₃)

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Dosing funnel

-

Thermometer

-

Ice-water bath

-

Brinell's funnel

-

Vacuum drying apparatus

Procedure

-

Reaction Setup: A 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a dosing funnel, and a thermometer and placed in an ice-water bath. 150 mL of concentrated sulfuric acid is added to the flask.

-

Addition of Starting Material: 50.0 g (0.463 mol) of 2-Amino-3-methylpyridine is melted in a warm water bath and slowly added to the reaction flask. An additional 100 mL of concentrated sulfuric acid is used to rinse the remaining starting material into the flask, forming a milky white suspension.

-

Preparation of Nitrating Mixture: A mixture of 35 mL of concentrated sulfuric acid and 35 mL of 70% nitric acid is prepared and cooled in an ice-water bath.

-

Nitration: The nitrating mixture is slowly added dropwise to the reaction flask, maintaining the internal temperature between 20-25 °C.

-

Second Addition of Nitric Acid: After stirring the mixture overnight, an additional 35 mL of 70% nitric acid is slowly added, ensuring the temperature does not exceed 35 °C.

-

Quenching: The reaction mixture is cooled to 0 °C, and 500 mL of water is added in batches.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, cold ethanol, and cold ether. The product is then dried under vacuum to yield 53.5 g (75%) of 3-methyl-5-nitropyridin-2-ol as a light yellow solid.[2]

Characterization

The structure of the final product was confirmed by ¹H NMR, ¹³C NMR, LRMS (ESI), and elemental analysis.[2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Electrophilic Nitration of 2-Hydroxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic nitration of 2-hydroxy-3-methylpyridine, a key transformation for the synthesis of valuable intermediates in pharmaceutical and agrochemical research. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions such as nitration can be challenging and often necessitate harsh reaction conditions. However, the presence of activating groups, such as the hydroxyl and methyl substituents on the target molecule, significantly influences the reactivity and regioselectivity of the reaction.

Tautomerism: The Key to Understanding Reactivity

2-Hydroxy-3-methylpyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 3-methyl-2-pyridone. In both solution and the solid state, the equilibrium generally favors the 2-pyridone tautomer due to intermolecular hydrogen bonding and its inherent aromaticity, which is maintained through delocalization of the nitrogen lone pair into the ring.[1] This tautomerism is a critical factor in predicting the outcome of electrophilic substitution, as the electronic properties of the hydroxyl and pyridone forms differ significantly.

References

A Technical Guide to the Biological Activity Screening of Novel Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in screening novel nitropyridine derivatives for biological activity. Nitropyridines are a significant class of heterocyclic compounds, with the pyridine ring being a privileged structural motif in drug design.[1][2] The introduction of a nitro group can modulate the electronic properties and biological activity of the pyridine scaffold, making these derivatives promising candidates for anticancer, antimicrobial, and other therapeutic applications.[1][3][4] This document details standardized experimental protocols, presents key data from recent studies, and visualizes complex biological pathways and workflows to facilitate research and development in this area.

Anticancer Activity Screening

The evaluation of nitropyridine derivatives for anticancer activity is a primary focus of many research efforts.[5] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through mechanisms involving cell cycle arrest and apoptosis.[6][7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

One of the most common methods to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., HepG2, MCF-7) with viability greater than 90%.[10]

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/ml) in a final volume of 100 µl per well.[10][11]

-

Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell adhesion.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of the novel nitropyridine derivative in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

Remove the old media from the wells and add 100 µl of media containing the different concentrations of the test compound. Include wells for a negative control (vehicle only) and a positive control (a known anticancer drug like Doxorubicin).[12]

-

Incubate the plate for a specified exposure period, typically 48 to 72 hours.[10][12]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100 µl of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the crystals.[8]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm or 590 nm.[8]

-

-

Data Analysis:

-

Subtract the absorbance of the background control (media only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Workflow Visualization

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected nitropyridine derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | Compound | IC₅₀ (µM) | Reference |

| Pyridine Derivatives | HepG2 (Liver) | Compound 1 | 4.5 ± 0.3 | [6] |

| Pyridine Derivatives | HepG2 (Liver) | Compound 5c | 1.46 | [13] |

| Pyridine Derivatives | HepG2 (Liver) | Compound 5d | 7.08 | [13] |

| Pyridone Derivatives | HepG2 (Liver) | Compound 2 | > 20 | [6] |

| Pyridine-Ureas | MCF-7 (Breast) | Compound 8e | 0.22 | [12] |

| Pyridine-Ureas | MCF-7 (Breast) | Doxorubicin (Ref.) | 1.93 | [12] |

| Pyridine Derivatives | SKOV3 (Ovarian) | Compound H42 | 0.87 | [14] |

| Pyridine Derivatives | A2780 (Ovarian) | Compound H42 | 5.4 | [14] |

| 1,2,4-Triazole-Pyridine | B16F10 (Melanoma) | Compound TP6 | 41.12 - 61.11 | [15] |

Potential Mechanisms of Anticancer Action

Several studies suggest that nitropyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

-

Cell Cycle Arrest: Certain pyridine compounds have been shown to induce G2/M phase arrest in the cell cycle.[6] This is often mediated through the upregulation of cell cycle inhibitors like p53 and p21.[6]

-

Induction of Apoptosis: The activation of apoptotic pathways is another key mechanism. This can involve the upregulation of pro-apoptotic proteins such as the Jun N-terminal kinase (JNK).[6]

-

Enzyme Inhibition: Novel pyridine derivatives have been identified as inhibitors of various kinases and enzymes crucial for cancer progression. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Glycogen Synthase Kinase-3 (GSK3), and Histone Deacetylase 6 (HDAC6).[3][12][14] For instance, the derivative H42 was found to downregulate HDAC6, leading to increased acetylation of α-tubulin and HSP90, which in turn caused the degradation of cyclin D1 and cell cycle arrest.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-3-methyl-5-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-5-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its chemical structure, featuring hydroxyl, methyl, and nitro functional groups, provides multiple reactive sites for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. While direct biological activity of this compound is not extensively documented, its primary role is that of a key intermediate in the development of novel bioactive molecules, particularly in the areas of antimicrobial and anti-inflammatory research.

These application notes provide an overview of the synthesis of this compound, its physicochemical properties, and its application in the synthesis of biologically active derivatives. Detailed protocols for relevant synthetic procedures are also included.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| CAS Number | 21901-34-8 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 228-232 °C | [2] |

| Solubility | >23.1 µg/mL at pH 7.4 | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of water.), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-amino-5-methylpyridine.[3]

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

2-amino-5-methylpyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Aqueous ammonia (NH₃)

-

Distilled water

Equipment:

-

600 cm³ round-bottomed flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Beaker (large)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

pH meter or pH paper

-

Refrigerator

Procedure:

-

In a 600 cm³ round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

-

Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will produce foam. Maintain the reaction temperature at 130 °C during the addition.

-

After the addition is complete, pour the colored solution onto 300 g of ice in a large beaker.

-

Neutralize the solution to a pH of approximately 3-4 by the careful addition of aqueous ammonia.

-

Allow the mixture to stand in a refrigerator to facilitate precipitation.

-

Collect the precipitate by filtration, wash it with cold water, and dry it.

-

Recrystallize the crude product from hot water to obtain purified this compound.

Application in the Synthesis of Bioactive Derivatives

This compound serves as a scaffold for the synthesis of various derivatives with potential biological activities. The hydroxyl and nitro groups, along with the pyridine ring, offer sites for chemical modifications to generate libraries of compounds for screening.

Antimicrobial Activity of a Structurally Related Derivative

While direct antimicrobial data for this compound is scarce, a study on the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which are structurally related, has shown promising antimicrobial activity.[4][5]

Table 1: Antimicrobial Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [4]

| Compound | Test Organism | MIC (μg/mL) |

| Hydrazide 3 | Bacillus cereus | >1000 |

| Pectobacterium carotovorum | 1000 | |

| Hydrazone 5 | Staphylococcus aureus 209P | 1000 |

| Bacillus cereus | 1000 | |

| Pectobacterium carotovorum | 1000 |

Note: The table presents data for derivatives and not the parent compound this compound.

Experimental Protocol: Synthesis of 2-Methyl-5-nitro-6-phenylnicotinohydrazide (A related intermediate)[6]

Materials:

-

Ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid

-

2-Propanol (2-PrOH)

-

80% Hydrazine hydrate

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 2.86 g (10 mmol) of the ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid in 50 mL of 2-propanol.

-

Add 5 mL of 80% hydrazine hydrate to the solution.

-

Heat the mixture with intensive stirring at 60–70 °C for approximately one hour.

-

Upon cooling, white lamellar crystals of 2-methyl-5-nitro-6-phenylnicotinohydrazide will precipitate.

-

Filter the crystals, wash with cold 2-propanol, and dry.

Experimental Protocol: Synthesis of Hydrazone Derivatives (e.g., Compound 5)[6]

Materials:

-

2-Methyl-5-nitro-6-phenylnicotinohydrazide (3)

-

Ethanol (EtOH)

-

Appropriate aromatic aldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde for compound 5)

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

To a mixture of 0.5 g (1.8 mmol) of 2-methyl-5-nitro-6-phenylnicotinohydrazide (3) in 10 mL of ethanol, add 1.8 mmol of the corresponding aromatic aldehyde.

-

Stir the reaction mixture at 60–70 °C for 6 hours.

-

Cool the mixture to room temperature.

-

Filter the resulting precipitate, wash with cold alcohol, and dry.

-

Recrystallize the crude product from 2-propanol.

Conclusion